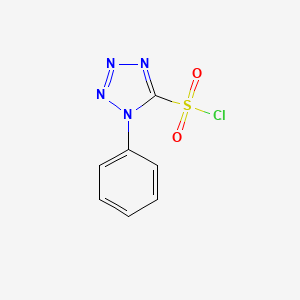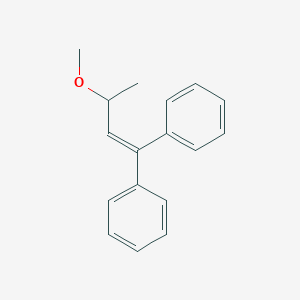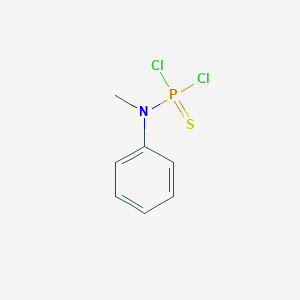
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability over a wide pH range. They have significant applications in medicinal chemistry, coordination chemistry, material science, and photography .
Métodos De Preparación
The synthesis of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- typically involves the reaction of 1-phenyl-1H-tetrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product .
Industrial production methods for tetrazole derivatives often involve eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields with minimal environmental impact .
Análisis De Reacciones Químicas
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form oxacyclic and other heterocyclic compounds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The tetrazole ring’s electron density and stability contribute to its reactivity and ability to form stable complexes with metals and other compounds .
Comparación Con Compuestos Similares
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound is similar in structure but contains a thiol group instead of a sulfonyl chloride group.
1-Phenyl-1H-tetrazole-5-sulfonamide: This derivative contains a sulfonamide group and is used in medicinal chemistry as a bio-isosteric replacement for carboxylic acids.
The uniqueness of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- lies in its reactivity due to the sulfonyl chloride group, making it a versatile reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
60436-99-9 |
|---|---|
Fórmula molecular |
C7H5ClN4O2S |
Peso molecular |
244.66 g/mol |
Nombre IUPAC |
1-phenyltetrazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
XXBDCWJCGKZGPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)






![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)



![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
